

4-Pentyn-1-amine hydrochloride salt properties

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Compound of Interest

Compound Name: 4-Pentyn-1-amine

Cat. No.: B190168

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An In-depth Technical Guide to **4-Pentyn-1-amine** Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentyn-1-amine hydrochloride (CAS: 173987-24-1) is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, chemical biology, and materials science. As a synthetic intermediate, it possesses two distinct reactive functional groups: a primary amine and a terminal alkyne. This unique structure allows for orthogonal conjugation strategies, making it a valuable building block for the synthesis of complex molecules, chemical probes, and bioconjugates.

The primary amine serves as a nucleophile or a site for modification with amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, enabling covalent attachment to proteins, surfaces, or other molecules.^{[1][2]} The terminal alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[3][4]} This reaction's high efficiency, specificity, and biocompatibility make **4-pentyn-1-amine** hydrochloride an ideal linker for attaching molecules to azide-modified biomolecules or materials.^{[5][6]} This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols.

Physicochemical and Safety Data

The properties of **4-Pentyn-1-amine** hydrochloride and its corresponding free base are summarized below. All quantitative data is presented for easy reference and comparison.

Table 1: Properties of 4-Pentyn-1-amine Hydrochloride

Property	Value	Reference(s)
CAS Number	173987-24-1	
Molecular Formula	C ₅ H ₉ N·HCl	
Molecular Weight	119.59 g/mol	
Appearance	White to off-white solid/powder	[7] [8]
IUPAC Name	pent-4-yn-1-amine;hydrochloride	[9]
Melting Point	Not reported	
Solubility	Amine hydrochlorides are generally soluble in water.	
SMILES	C#CCCCN.Cl	
InChI Key	AJKFBGIRKUYQBB-UHFFFAOYSA-N	[8]

Table 2: Properties of 4-Pentyn-1-amine (Free Base)

Property	Value	Reference(s)
CAS Number	15252-44-5	[10]
Molecular Formula	C ₅ H ₉ N	[11]
Molecular Weight	83.13 g/mol	[10]
Appearance	Colorless to light yellow liquid	
Density	0.859 g/mL at 20 °C	[10]
Boiling Point	~118 °C (Predicted)	
Flash Point	10 - 15 °C	[10]
pKa	9.76 ± 0.10 (Predicted)	[11]
Solubility	Soluble in organic solvents (ethanol, ether)	

Table 3: Safety and Handling Information (Hydrochloride Salt)

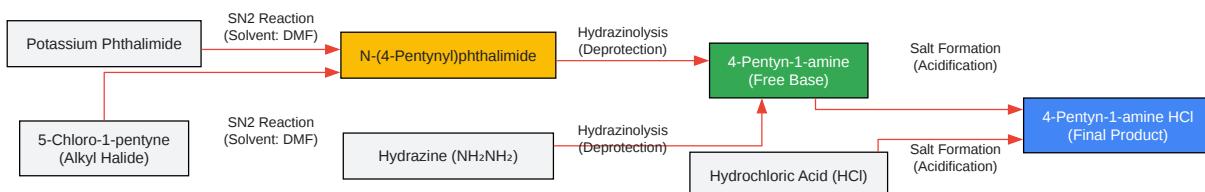
Hazard Statement	Precautionary Codes	Reference(s)
H314: Causes severe skin burns and eye damage.	P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P405	[9]
Storage	Store at 10°C - 25°C. Keep dry. Store under an inert gas (e.g., Nitrogen). Store locked up.	
GHS Pictogram	GHS05 (Corrosion)	[7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4-Pentyn-1-amine** hydrochloride and its application in a representative bioconjugation reaction.

Synthesis via Gabriel Synthesis

This protocol describes a robust and widely used method for preparing primary amines, the Gabriel Synthesis, adapted for this specific compound.[12][13] The workflow involves the alkylation of potassium phthalimide with a suitable 5-halo-1-pentyne, followed by deprotection to release the primary amine and subsequent salt formation.



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Figure 1. Gabriel synthesis workflow for **4-Pentyn-1-amine HCl**.

Methodology:

- Step 1: Alkylation.
 - To a solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 5-chloro-1-pentyne (1.0 equivalent).
 - Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., Argon) for 12-18 hours, monitoring by TLC for the consumption of the starting halide.
 - After completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
 - Filter the solid, wash thoroughly with water, and dry under vacuum to yield N-(4-pentylyn)phthalimide.
- Step 2: Hydrazinolysis (Deprotection).[12]
 - Suspend the N-(4-pentylyn)phthalimide from Step 1 in ethanol.
 - Add hydrazine monohydrate (1.5 - 2.0 equivalents) to the suspension.

- Heat the mixture to reflux and stir for 2-4 hours. A thick precipitate of phthalhydrazide will form.
- Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH < 2.
- Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
- Concentrate the filtrate under reduced pressure to obtain a crude solid.
- Step 3: Purification and Salt Formation.
 - Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/ether) to yield pure **4-Pentyn-1-amine** hydrochloride.
 - The free base can be obtained by neutralizing the acidic solution with a base (e.g., NaOH) and extracting with an organic solvent prior to the final concentration step, if desired.

Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for labeling an azide-containing biomolecule with **4-Pentyn-1-amine** hydrochloride. This reaction forms a stable triazole linkage.[4][14][15]

Materials:

- Azide-modified biomolecule (e.g., protein, DNA) in an appropriate buffer (e.g., phosphate buffer, pH 7).
- **4-Pentyn-1-amine** hydrochloride.
- Click Catalyst Stock Solution (prepare fresh):
 - Copper(II) Sulfate (CuSO_4) stock (e.g., 20 mM in water).
 - Ligand stock: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in water).
[14][16]

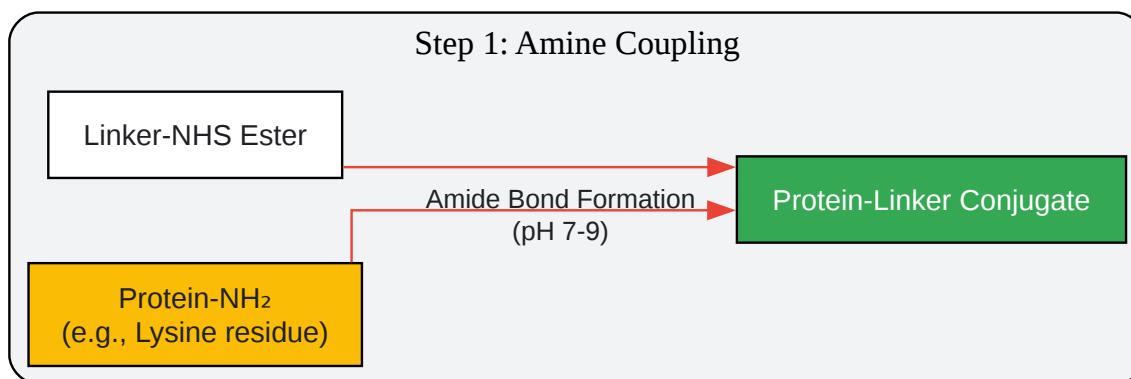
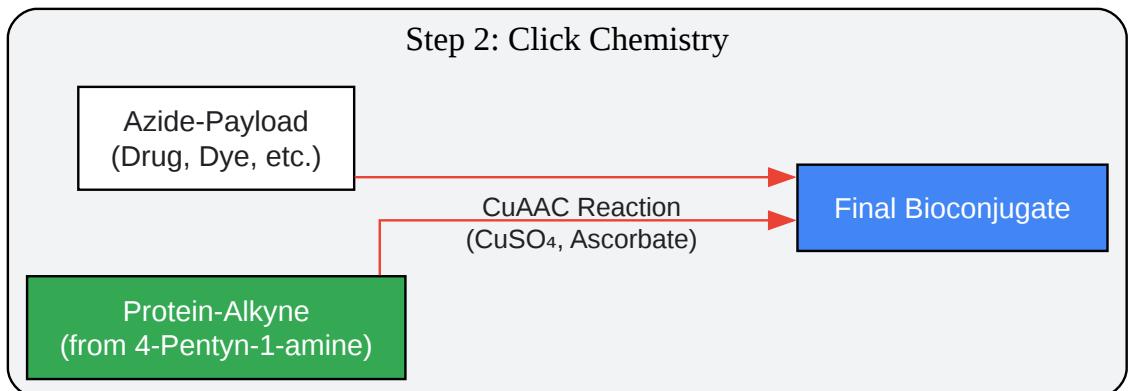
- Reducing agent stock: Sodium Ascorbate (e.g., 300 mM in water, prepared immediately before use).

Methodology:

- Reaction Setup: In a microcentrifuge tube, combine the following in order:
 - The azide-modified biomolecule to a final concentration of 1-10 mg/mL.
 - **4-Pentyn-1-amine** hydrochloride to a final concentration of 2-5 mM (a 10-50 fold molar excess over the biomolecule).
 - THPTA ligand solution to a final concentration of 1 mM.
 - CuSO₄ solution to a final concentration of 0.2 mM. (The ligand-to-copper ratio should be 5:1).
- Initiation:
 - Vortex the mixture gently.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 3 mM.
- Incubation:
 - Incubate the reaction at room temperature for 30-60 minutes. Protect from light if working with fluorescently-tagged molecules.
- Purification:
 - Remove excess reagents and byproducts using a method appropriate for the biomolecule, such as size-exclusion chromatography (desalting column), dialysis, or ethanol precipitation for oligonucleotides.[\[17\]](#)

Logical Workflow for Bioconjugation

4-Pentyn-1-amine hydrochloride is an exemplary bifunctional linker. Its orthogonal reactive ends allow for a sequential, two-step conjugation strategy, which is highly valuable in constructing antibody-drug conjugates (ADCs), PROTACs, or other complex bioconjugates where precise molecular assembly is required.



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Figure 2. Orthogonal bioconjugation strategy using a bifunctional linker.

The diagram above illustrates a common strategy. First, the amine group of a molecule like **4-pentyn-1-amine** (often pre-activated or used with a crosslinker like an NHS ester) reacts with surface amines (e.g., lysine residues) on a protein to form a stable amide bond. This step installs a terminal alkyne onto the protein. In the second step, an azide-modified payload (such as a therapeutic drug, a fluorescent dye, or another biomolecule) is "clicked" onto the alkyne-

functionalized protein using a CuAAC reaction, resulting in the final, precisely assembled bioconjugate.

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